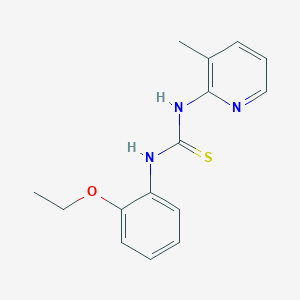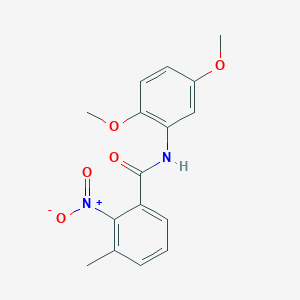![molecular formula C16H17FN2O2 B5699918 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea, also known as FMe-URA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies. The following paper aims to provide an overview of FMe-URA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea may also induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been shown to exhibit anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis methods. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, there are also limitations to using N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea in lab experiments, including its potential toxicity and lack of information on its effects on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea. One area of focus is to further elucidate the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea and its effects on normal cells and tissues. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea for therapeutic applications. Another area of focus is to develop N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea derivatives with improved efficacy and reduced toxicity. Overall, further research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has the potential to lead to the development of novel therapeutics for cancer and other diseases.
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea is a chemical compound that has shown potential for therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea, its promising results in preclinical studies indicate that it has the potential to be developed as a therapeutic agent.
Synthesemethoden
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been synthesized through various methods, including the reaction of 4-fluoroacetophenone with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Both of these methods have been reported to yield N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been studied for its potential anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICBDFVIAXHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0136660.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)



![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
